molecular formula C13H14N2O2 B12988690 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile

3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B12988690
M. Wt: 230.26 g/mol
InChI Key: GKKVIQXIKJXUEN-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile is a chemical compound offered for research purposes. It features a pyrrolidine core, a common scaffold in medicinal chemistry, substituted with a benzyloxymethyl group and a nitrile moiety. These functional groups can make it a valuable intermediate or building block in organic synthesis and drug discovery projects. The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specific suitability of this compound for their intended applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-oxo-3-(phenylmethoxymethyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O2/c14-8-13(6-12(16)15-9-13)10-17-7-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H,15,16)

InChI Key

GKKVIQXIKJXUEN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC1(COCC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction involving a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.

    Introduction of the Ketone Group: The ketone group can be introduced via an oxidation reaction, where a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, is used to oxidize a secondary alcohol group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as halides (e.g., sodium iodide) or amines (e.g., methylamine).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of this compound is in the development of antimicrobial agents. Research has shown that pyrrolidine derivatives exhibit potent inhibitory activity against Mycobacterium tuberculosis. For instance, a series of pyrrolidine carboxamides were identified as effective inhibitors of InhA, a key enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis . The structure of 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile may facilitate similar interactions due to its structural characteristics, potentially leading to the discovery of new antituberculosis agents.

Neuropharmacology
The compound can also be explored as a tool for studying ionotropic glutamate receptors (iGluRs), which are critical in neuropharmacology. Compounds with structural similarities have been synthesized to act as competitive antagonists for these receptors, aiding in the understanding of neurological disorders . The structure-activity relationships (SAR) derived from these studies could provide insights into optimizing this compound for enhanced receptor selectivity and potency.

Materials Science

Polymer Chemistry
In materials science, derivatives of pyrrolidine compounds have been utilized to synthesize novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could improve mechanical strength and thermal stability due to its rigid structure. Research on similar compounds indicates that the inclusion of heterocyclic amines can significantly enhance the performance characteristics of polymers .

Cosmetic Formulations

Skin Care Products
The compound's benzyloxy group suggests potential applications in cosmetic formulations. Studies have demonstrated that incorporating specific pyrrolidine derivatives can enhance the moisturizing properties and overall effectiveness of topical formulations. For example, experimental designs utilizing response surface methodology have shown that certain raw materials can significantly influence rheological properties and skin hydration . The unique structure of this compound may be beneficial in developing stable and effective cosmetic products.

Case Studies and Data Tables

Application AreaFindings/ResultsReferences
Antimicrobial ActivityPyrrolidine carboxamides showed over 160-fold improvement in potency against InhA inhibitors.
NeuropharmacologySAR studies revealed high potency NMDA receptor antagonists with IC50 values as low as 200 nM.
Cosmetic FormulationsExperimental designs indicated significant improvements in skin hydration with specific formulations.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzyloxy group may enhance the compound’s binding affinity to its target, while the carbonitrile and ketone groups may contribute to its overall reactivity and stability.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carbonitrile

  • Structure : Differs by a methyl group instead of the benzyloxymethyl substituent.
  • Molecular Weight : 148.2 g/mol (vs. 244.3 g/mol for the target compound, inferred from substituent masses).
  • Spectral Data: The nitrile (CN) group shows a characteristic IR peak at ~2223 cm⁻¹, consistent with cyano-substituted pyrrolidines .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Replaces the nitrile with a carboxylic acid (-COOH).
  • CAS : 42346-68-7.
  • Key Properties : The carboxylic acid enhances hydrogen-bonding capacity, increasing crystallinity and thermal stability compared to nitriles. Safety data indicate moderate toxicity (skin/eye irritation risks) .

Pyrimidine and Pyridine Derivatives

2-(3-Methoxy-4-hydroxy benzylidenehydrazinyl)-pyrimidine-5-carbonitrile

  • Structure : Pyrimidine core with a benzylidenehydrazinyl group and nitrile.
  • Molecular Weight : 355 g/mol.
  • IR data confirm a carbonyl (1670 cm⁻¹) and nitrile (2223 cm⁻¹) .

6-(1,3-Benzodioxol-5-yl)-2-(2-oxopropylsulfanyl)-pyridine-3-carbonitrile

  • Structure : Pyridine core with benzodioxol and sulfanyl groups.
  • Molecular Formula : C₁₇H₁₁F₃N₂O₃S.
  • Benzodioxol contributes to aromatic interactions .

Ureido-Substituted Pyrrolidine

4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenylureido)pyrrolidine-3-carboxylic Acid

  • Structure : Pyrrolidine with a trifluoromethylphenyl urea substituent.
  • Molecular Weight : 466 g/mol.
  • Key Properties : The urea group enables strong hydrogen bonding, while the trifluoromethyl group increases lipophilicity. MS and IR data confirm purity (>99%) and functional groups (e.g., 1675 cm⁻¹ for carbonyl) .

Data Tables

Table 1. Structural and Physical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile (Target) Pyrrolidine Benzyloxymethyl, CN, ketone 244.3* CN, C=O, aromatic ether
1-Methyl-5-oxopyrrolidine-3-carbonitrile Pyrrolidine Methyl, CN, ketone 148.2 CN, C=O
2-(3-Methoxy-4-hydroxy benzylidenehydrazinyl)-pyrimidine-5-carbonitrile Pyrimidine Benzylidenehydrazinyl, CN 355 CN, C=O, NH
6-(1,3-Benzodioxol-5-yl)-pyridine-3-carbonitrile Pyridine Benzodioxol, sulfanyl, CN 380.3 CN, C=O, S-alkyl

*Calculated based on substituent masses.

Research Findings and Insights

  • Substituent Effects : The benzyloxymethyl group in the target compound likely increases lipophilicity compared to methyl or carboxylic acid analogs, impacting membrane permeability in drug design .
  • Nitrile Reactivity: Cyano groups in pyrrolidines and pyridines exhibit stability under basic conditions but may hydrolyze to amides or carboxylic acids in acidic media .

Biological Activity

3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile is a derivative of the pyrrolidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring substituted with a benzyloxy group and a carbonitrile functional group. This configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit notable anticancer properties. Research indicates that compounds similar to this compound can induce cytotoxic effects in various cancer cell lines, including:

Cancer Cell Line IC50 Value (µM) Reference
A549 (Lung)66
MCF-7 (Breast)70
HepG2 (Liver)75

In a comparative study, the compound exhibited a structure-dependent anticancer activity, where modifications in the substituents significantly altered the potency against A549 lung adenocarcinoma cells. For instance, compounds with free amino groups showed enhanced activity compared to those with acetylamino fragments .

The mechanism through which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: It potentially activates apoptotic pathways leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The results indicate moderate to high efficacy against several strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Escherichia coli32Moderate
Staphylococcus aureus16High
Klebsiella pneumoniae64Moderate

These findings suggest that the compound possesses significant potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies

  • Case Study on Anticancer Activity:
    In a study involving A549 cells treated with various concentrations of the compound, it was observed that at a concentration of 100 µM, there was a reduction in cell viability to approximately 66%, indicating substantial cytotoxicity compared to untreated controls .
  • Case Study on Antimicrobial Efficacy:
    A screening of multiple derivatives showed that this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for treating resistant infections .

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